molecular formula C12H11N3O B8129023 N-(6-Aminopyridin-2-yl)benzamide CAS No. 51505-07-8

N-(6-Aminopyridin-2-yl)benzamide

Cat. No. B8129023
CAS RN: 51505-07-8
M. Wt: 213.23 g/mol
InChI Key: BOUHTINVRHZGMQ-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Aminopyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Aminopyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity

    Derivatives like N-(2-amino-4-pyridine) benzamide show potent antitumor activity and good pharmacokinetic characteristics, suggesting their potential as a promising therapeutic index for cancer treatment (Qingwei Zhang & Jian-qi Li, 2012).

  • Antibacterial Agents

    Thiazolepyridine conjugated benzamides exhibit moderate antibacterial activity, making them sustainable, economical, and non-toxic candidates for creating lead-like antibacterial agents (Chepyala Karuna et al., 2021).

  • Synthesis Processes

    Studies have demonstrated the synthesis of various benzamide compounds from 6-aminoflavone, offering new methodologies in chemical synthesis (M. Rao et al., 1994).

  • Potential Drug Targets

    Compounds like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides show inhibitory potential against human alkaline phosphatases, suggesting their use as nucleotide protein targets (A. Saeed et al., 2015).

  • Synthesis Improvement

    An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide was developed, highlighting advances in chemical synthesis techniques (H. Dian, 2010).

  • Electrophysiological Activity

    N-substituted-4-(1H-imidazol-1-yl)benzamides show potential as new selective class III agents for treating reentrant arrhythmias, a type of cardiac arrhythmia (T. K. Morgan et al., 1990).

  • Metal-Free Synthesis

    A metal-free, environmentally friendly method for amidating aldehydes with aminopyridines has been developed, enabling the synthesis of diverse N-(pyridin-2-yl)benzamides (E. Sankari Devi et al., 2016).

  • Fluoride Ion Detection

    Compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides are effective in naked-eye detection of fluoride anions in solution (E. A. Younes et al., 2020).

  • Melanoma Treatment

    Alkylating benzamides have shown melanoma cytotoxicity, suggesting their potential in new melanoma treatments (Markus Wolf et al., 2004).

  • Solid-Phase Synthesis

    The synthesis of 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide on aminomethyl polystyrene provides a method for large-scale production, meeting early development demands (M. Meisenbach et al., 2003).

properties

IUPAC Name

N-(6-aminopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHTINVRHZGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732788
Record name N-(6-Aminopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminopyridin-2-yl)benzamide

CAS RN

51505-07-8
Record name N-(6-Aminopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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